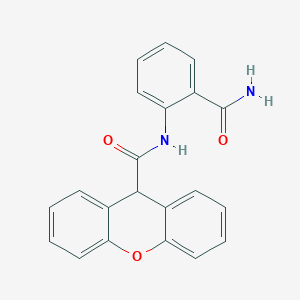![molecular formula C16H17FN4 B11639851 4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2,6-dimethyl-5-(prop-2-en-1-yl)pyrimidine](/img/structure/B11639851.png)
4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2,6-dimethyl-5-(prop-2-en-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2E)-2-(4-fluorobenzylidène)hydrazinyl]-2,6-diméthyl-5-(prop-2-én-1-yl)pyrimidine est un composé organique qui appartient à la classe des pyrimidines. Les pyrimidines sont des composés organiques aromatiques hétérocycliques similaires au benzène et à la pyridine, contenant des atomes d'azote aux positions 1 et 3 du cycle à six chaînons. Ce composé spécifique présente un groupe hydrazinyl fluorobenzylidène et un groupe prop-2-én-1-yl, ce qui en fait une molécule unique et intéressante pour diverses études chimiques et biologiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 4-[(2E)-2-(4-fluorobenzylidène)hydrazinyl]-2,6-diméthyl-5-(prop-2-én-1-yl)pyrimidine implique généralement la condensation de la 4-fluorobenzaldéhyde avec l'hydrate d'hydrazine pour former l'intermédiaire hydrazone. Cet intermédiaire est ensuite mis à réagir avec le 2,6-diméthyl-5-(prop-2-én-1-yl)pyrimidine dans des conditions spécifiques pour donner le produit final. Les conditions réactionnelles comprennent souvent l'utilisation de solvants tels que l'éthanol ou le méthanol et peuvent nécessiter un chauffage pour faciliter la réaction.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement des voies de synthèse similaires, mais à plus grande échelle. Cela comprendrait l'utilisation de réacteurs industriels, le contrôle précis des conditions réactionnelles et des procédés de purification tels que la recristallisation ou la chromatographie pour obtenir la pureté souhaitée du composé.
Analyse Des Réactions Chimiques
Types de réactions
4-[(2E)-2-(4-fluorobenzylidène)hydrazinyl]-2,6-diméthyl-5-(prop-2-én-1-yl)pyrimidine peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier en position benzylique.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent :
Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Solvants : Éthanol, méthanol, dichlorométhane.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques ou des cétones correspondants, tandis que la réduction peut produire des alcools ou des amines.
Applications De Recherche Scientifique
4-[(2E)-2-(4-fluorobenzylidène)hydrazinyl]-2,6-diméthyl-5-(prop-2-én-1-yl)pyrimidine présente diverses applications en recherche scientifique, notamment :
Chimie : Utilisé comme brique de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes ou anticancéreuses.
Médecine : Enquêté pour ses effets thérapeutiques potentiels et comme composé chef de file pour le développement de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.
Mécanisme d'action
Le mécanisme d'action de 4-[(2E)-2-(4-fluorobenzylidène)hydrazinyl]-2,6-diméthyl-5-(prop-2-én-1-yl)pyrimidine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte d'utilisation spécifiques.
Mécanisme D'action
The mechanism of action of 4-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,6-DIMETHYL-5-(PROP-2-EN-1-YL)PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-[(2E)-2-(2-fluorobenzylidène)hydrazinyl]-2,6-diméthyl-5-(prop-2-én-1-yl)pyrimidine
- 4-[(2E)-2-(4-chlorobenzylidène)hydrazinyl]-2,6-diméthyl-5-(prop-2-én-1-yl)pyrimidine
- 4-[(2E)-2-(4-méthylbenzylidène)hydrazinyl]-2,6-diméthyl-5-(prop-2-én-1-yl)pyrimidine
Unicité
L'unicité de 4-[(2E)-2-(4-fluorobenzylidène)hydrazinyl]-2,6-diméthyl-5-(prop-2-én-1-yl)pyrimidine réside dans son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. La présence du groupe fluorobenzylidène peut influencer la réactivité, la stabilité et l'interaction du composé avec les cibles biologiques, ce qui en fait une molécule précieuse pour la recherche et le développement.
Propriétés
Formule moléculaire |
C16H17FN4 |
|---|---|
Poids moléculaire |
284.33 g/mol |
Nom IUPAC |
N-[(E)-(4-fluorophenyl)methylideneamino]-2,6-dimethyl-5-prop-2-enylpyrimidin-4-amine |
InChI |
InChI=1S/C16H17FN4/c1-4-5-15-11(2)19-12(3)20-16(15)21-18-10-13-6-8-14(17)9-7-13/h4,6-10H,1,5H2,2-3H3,(H,19,20,21)/b18-10+ |
Clé InChI |
FLBVZHMRUANOMH-VCHYOVAHSA-N |
SMILES isomérique |
CC1=C(C(=NC(=N1)C)N/N=C/C2=CC=C(C=C2)F)CC=C |
SMILES canonique |
CC1=C(C(=NC(=N1)C)NN=CC2=CC=C(C=C2)F)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11639768.png)
![6-Amino-4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11639771.png)
![5-Cyclohexyl-2-[(2-ethoxyethyl)sulfanyl]-5-methyl-5,6-dihydrobenzo[h]quinazolin-4-ol](/img/structure/B11639779.png)
![5-(2-Methoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11639784.png)

![N-(4-bromophenyl)-2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11639794.png)
![N-(4-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B11639806.png)
![6-(3,4-dimethoxybenzyl)-3-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B11639807.png)

![methyl 2-{2-(3-chlorophenyl)-3-[(4-ethoxy-3-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11639815.png)

![3-butyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11639820.png)
![Ethyl 4-[(2,3-dimethylphenyl)amino]-6-methoxyquinoline-3-carboxylate](/img/structure/B11639822.png)

